molecular formula C13H13ClN2S B2884557 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 478248-80-5

2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2884557
CAS RN: 478248-80-5
M. Wt: 264.77
InChI Key: HNSMEHSYQUSWBG-UHFFFAOYSA-N
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Description

The compound “2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The empirical formula of the related compound (2-Chloro-1,3-thiazol-5-yl)methanol is C4H4ClNOS, and its molecular weight is 149.60 .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a planar ring, with aromaticity conferred by the delocalization of a lone pair of π-electrons from the sulfur atom . This aromaticity is often evidenced by the chemical shift of the ring proton in NMR spectroscopy .


Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions. For instance, intermolecular interactions involving N–H ⋯ O, N–H ⋯ N, and C–H ⋯ O–N (nitro group), C–H ⋯ N (thiazol) hydrogen bonds can occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary. For example, (2-Chloro-1,3-thiazol-5-yl)methyl acetate has a molecular weight of 191.64 and a melting point of 75 - 80°C at 1mm Hg . It is a low melting solid and should be stored under inert gas at 4°C .

Scientific Research Applications

Therapeutic Potential and Drug Discovery

1,2,3,4-Tetrahydroisoquinoline derivatives, including structures similar to 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline, have been extensively studied for their wide range of therapeutic applications. Initially known for their neurotoxicity, these compounds have later been recognized for their protective effects against Parkinsonism in mammals. Notably, the US FDA-approved trabectedin for soft tissue sarcomas highlights the anticancer potential of these derivatives. The versatility of tetrahydroisoquinolines extends to treating infectious diseases like malaria, tuberculosis, HIV, HSV, and leishmaniasis, showcasing their promise as a novel class of drugs with unique mechanisms of action (Singh & Shah, 2017).

Antimicrobial and Antituberculosis Studies

The synthesis and evaluation of 3-heteroarylthioquinoline derivatives, which share a structural motif with 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline, have demonstrated significant in vitro antituberculosis activity. Some derivatives showed potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 3.2 and 3.5 μM, alongside negligible cytotoxic effects on mouse fibroblasts, indicating their potential as effective antituberculosis agents with minimal toxicity (Chitra et al., 2011).

Cancer Research and DNA Binding Studies

In cancer research, novel quinoline-fused 1,3-thiazolidinones, related to the core structure of 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline, were synthesized and characterized for their DNA-binding properties. These compounds interacted significantly with calf thymus DNA, inducing both bathochromic and hypochromic shifts in the absorption spectrum, suggesting a strong affinity towards DNA. The binding constants for these interactions were in the range of 5.3×10^5 to 5.8×10^5 M^−1, highlighting their potential as agents for targeting DNA in cancer therapy (Lamani et al., 2010).

Enzymatic Synthesis and Biochemical Applications

The enzymatic synthesis of 1-aryl-substituted tetrahydroisoquinolines, closely related to 2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline, has been optimized using imine reductase. This approach offers an enantioselective and cost-effective method for producing these compounds, overcoming the challenges posed by steric hindrance through the identification of tolerant enzymes. This method not only facilitates the synthesis of these compounds but also opens new avenues for producing enantiopure tetrahydroisoquinolines, crucial for various biological and pharmacological studies (Zhu et al., 2017).

Safety and Hazards

Thiazole derivatives can pose various safety hazards. For instance, (2-Chloro-1,3-thiazol-5-yl)methanol is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards if ingested, contact with skin or eyes, or if inhaled .

Future Directions

Thiazole derivatives have been the focus of considerable research due to their diverse biological activities. They have been explored for their potential as antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antihypertensive agents . Future research will likely continue to explore the synthesis of new thiazole derivatives and their potential applications in medicine and other fields .

properties

IUPAC Name

2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2S/c14-13-15-7-12(17-13)9-16-6-5-10-3-1-2-4-11(10)8-16/h1-4,7H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSMEHSYQUSWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

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